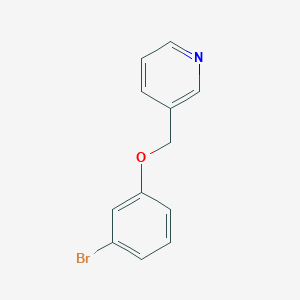

3-(3-Bromophenoxymethyl)pyridine

Description

3-(3-Bromophenoxymethyl)pyridine is a brominated aromatic compound featuring a pyridine core substituted with a 3-bromophenoxymethyl group. The bromine substituent in the meta position of the phenoxy group distinguishes it from other derivatives with para-substituted or non-halogenated groups, which may influence its steric, electronic, and biological properties.

Properties

IUPAC Name |

3-[(3-bromophenoxy)methyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBOLKBOLXBZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenoxymethyl)pyridine typically involves the reaction of 3-bromophenol with pyridine derivatives under specific conditions. One common method involves the use of bromine in the presence of sulfuric acid to brominate pyridine, followed by the reaction with 3-bromophenol . The reaction conditions often require elevated temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various oxidized or reduced derivatives of the original compound .

Scientific Research Applications

3-(3-Bromophenoxymethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxymethyl)pyridine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects on LSD1 Inhibition

The inhibitory activity (Ki) of pyridine-based LSD1 inhibitors is highly dependent on substituent type and position. Key findings from structure-activity relationship (SAR) studies include:

| Compound ID | R5 Substituent | R6 Substituent | Ki (μM) | Selectivity (MAO-B/LSD1) | Key Structural Feature |

|---|---|---|---|---|---|

| 5 | 4-Cyanophenyl | Phenyl | 2.3 | >43x | Unsubstituted R6 |

| 7 | 4-Bromophenyl | 4-Bromophenyl | 26.2 | N/A | Dual bromo groups |

| 13 | 4-Cyanophenyl | 4-Fluorophenyl | 0.22 | >450x | Para-fluoro R6 |

| 17 | 4-Cyanophenyl | 4-Methylphenyl | 0.029 | >640x | Para-methyl R6 |

| 22 | 4-Cyanophenyl | 4-OCF3-phenyl | 0.039 | >250x | Para-trifluoromethoxy R6 |

Key Observations :

- Bromo Substituents : Compound 7 (5,6-di-(4-bromophenyl)) exhibits moderate activity (Ki = 26.2 μM), significantly weaker than para-fluorinated (compound 13, Ki = 220 nM) or methylated (compound 17, Ki = 29 nM) analogs . This suggests bromo groups may introduce steric bulk or electronic effects that reduce binding affinity.

- Meta vs. Para Substitution: Meta-substituted bromine (as in 3-(3-bromophenoxymethyl)pyridine) is less favorable than para-substituted groups. For example, compound 14 (3-fluoro R6, Ki = 570 nM) is ~2.5x less active than its para-fluoro counterpart (compound 13) .

- Linker Group: Replacement of the piperidin-4-ylmethoxy group (in compound 17) with a phenoxymethyl group (as in the target compound) may reduce activity, as basic amine groups like piperidine are critical for forming hydrogen bonds with Asp555 in LSD1 .

Enzyme Selectivity

LSD1 inhibitors must avoid off-target interactions with monoamine oxidases (MAO-A/B). Compounds with para-substituted R6 groups (e.g., -Me, -CF3, -OCF3) exhibit exceptional selectivity (>160–640x for MAO-B) due to reduced MAO-B binding .

Cellular Activity and Steric Considerations

- Steric Effects: Bulky R6 substituents (e.g., -Et, -i-Pr) reduce activity due to clashes with residues like Met332 and Phe538 in LSD1’s hydrophobic pocket . The 3-bromophenoxymethyl group in the target compound may introduce similar steric hindrance, limiting potency.

- Cellular H3K4me2 Modulation: The most potent analog, compound 17, increases H3K4me2 levels in MV4-11 leukemia cells, confirming target engagement .

Biological Activity

3-(3-Bromophenoxymethyl)pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. This article delves into the compound's biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.1 g/mol. The compound features a bromophenyl group attached to a pyridine ring, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various bacterial strains. Its structural similarities to known bioactive compounds suggest potential efficacy against pathogens.

- Antifungal Activity : Preliminary studies indicate that it may also possess antifungal properties, making it a candidate for further exploration in treating fungal infections.

- Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation, particularly in specific cancer cell lines.

Antimicrobial Activity

A study focused on the synthesis and evaluation of various derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's effectiveness compared to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Candida albicans |

This table illustrates the varying degrees of activity against different strains, indicating that structural modifications could enhance efficacy.

Anticancer Activity

In another study assessing the anticancer potential of pyridine derivatives, this compound was evaluated using the MTT assay on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxic effects.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MDA-MB-231 (triple-negative breast cancer) |

| 20 | HeLa (cervical cancer) |

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom enhances lipophilicity and facilitates membrane penetration, allowing for better interaction with cellular targets. Additionally, the presence of the pyridine ring may enable hydrogen bonding with biomolecules, enhancing its bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.